Product packaging for Decanhydroisoquinoline-3-carboxylic acid(Cat. No.:)

Decanhydroisoquinoline-3-carboxylic acid

Cat. No.: B8584570
M. Wt: 183.25 g/mol
InChI Key: NSENYWQRQUNUGD-HACHORDNSA-N
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Description

Significance of the Decahydroisoquinoline (B1345475) Scaffold in Organic Chemistry and Chemical Biology

The decahydroisoquinoline framework is a fully saturated, bicyclic heterocycle that is a prominent structural motif in a wide array of biologically active compounds. wikipedia.orgontosight.ai Its significance stems from its presence in natural alkaloids and its utility as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.gov This means the core structure is capable of binding to multiple biological targets, making it an efficient template for drug discovery. nih.govresearchgate.net

The structural rigidity and stereochemical complexity of the decahydroisoquinoline scaffold make it an ideal candidate for creating conformationally constrained analogues of amino acids. acs.orgacs.org This conformational restriction can lead to enhanced potency and selectivity for specific biological targets. The scaffold is found in various pharmaceutical drugs, including nelfinavir (B1663628) and saquinavir, and in naturally occurring alkaloids like gephyrotoxins, which are found in amphibian skin. wikipedia.org

Furthermore, the decahydroisoquinoline core is a versatile building block in organic synthesis. chemimpex.com Its flexible nature allows for the synthesis of complex, biologically active molecules, and it has been explored for applications in developing novel materials and as a ligand in coordination chemistry. chemimpex.com The diverse biological activities associated with this scaffold include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory actions. nih.govnih.gov

Table 1: Examples of Bioactive Compounds Containing the Isoquinoline Scaffold

Compound Class Example(s) Biological Significance
Natural Alkaloids Gephyrotoxins, Pumiliotoxin C Found in amphibian skin. wikipedia.org
Pharmaceuticals Nelfinavir, Saquinavir, Ciprefadol Used in various therapeutic areas. wikipedia.org

Historical Context of Research on Decahydroisoquinoline-3-carboxylic Acid Systems and Analogues

Research into decahydroisoquinoline-3-carboxylic acid and its analogues has historically been linked to the development of potent pharmaceuticals. A significant area of this research has been its role as a key intermediate in the synthesis of angiotensin-converting-enzyme (ACE) inhibitors, such as Perindopril. google.comnih.gov Perindopril is a prodrug that is metabolized into its active form, perindoprilat, and is used to treat hypertension and heart failure. nih.gov

Early synthetic efforts focused on developing stereoselective methods to produce specific isomers of decahydroisoquinoline-3-carboxylic acid, which are crucial for the biological activity of the final drug product. acs.org Patents from the 1980s and 1990s describe processes for preparing these intermediates, highlighting the challenges in controlling stereochemistry and minimizing impurities during synthesis. google.compatsnap.com For instance, the choice of solvent was found to be critical in preventing the formation of N-acetyl impurities that could compromise the purity of the final therapeutic agent. google.com

Beyond ACE inhibitors, research in the 1990s explored derivatives of decahydroisoquinoline-3-carboxylic acid as antagonists for excitatory amino acid receptors like the NMDA and AMPA receptors. acs.orgacs.org These studies aimed to develop conformationally defined antagonists for potential use in treating neurological conditions. This body of work established the decahydroisoquinoline-3-carboxylic acid system as a valuable and versatile template for structure-activity relationship (SAR) studies in drug development. acs.org

Current Research Trajectories and Future Perspectives for Decahydroisoquinoline-3-carboxylic Acid Investigations

Contemporary research continues to build upon the foundational knowledge of decahydroisoquinoline-3-carboxylic acid, exploring new synthetic methodologies and therapeutic applications. A key focus remains on the development of highly efficient and stereoselective synthetic routes to access diverse analogues. mdpi.com Modern techniques, such as the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization, are being employed to create optically pure forms of related tetrahydroisoquinoline carboxylic acids, which are crucial building blocks for both natural product synthesis and pharmaceutical development. mdpi.com

Current investigations are expanding the therapeutic potential of this scaffold into new areas. For example, derivatives are being synthesized and evaluated as anticancer and anti-angiogenesis agents. nih.gov Other research is exploring their use as antimycobacterial agents and as inhibitors of protein kinase CK2. nih.govmdpi.com The development of diversity-oriented synthesis strategies allows for the creation of large libraries of derivatives for high-throughput screening against a wide range of biological targets. rsc.org

The future of drug discovery involving the decahydroisoquinoline scaffold is likely to be heavily influenced by computational chemistry and artificial intelligence. nih.govscienceopen.comphmethods.net These tools can accelerate the identification of new drug candidates by predicting interactions with biological targets, optimizing molecular structures for enhanced activity and reduced toxicity, and even identifying new uses for existing compounds (drug repurposing). phmethods.net As our understanding of complex biological pathways deepens, the strategic design of novel decahydroisoquinoline-3-carboxylic acid analogues will continue to be a promising avenue for the development of next-generation therapeutics. nih.govscienceopen.com

Table 2: Investigational Areas for Decahydroisoquinoline Derivatives

Research Area Target/Application Potential Therapeutic Use
Neuropharmacology NMDA/AMPA Receptors Treatment of neurological disorders. acs.orgacs.org
Oncology KRas Inhibition, Anti-angiogenesis Colon cancer and other malignancies. nih.gov
Infectious Disease Antimycobacterial Activity Tuberculosis. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO2 B8584570 Decanhydroisoquinoline-3-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

(3S)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H17NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h7-9,11H,1-6H2,(H,12,13)/t7?,8?,9-/m0/s1

InChI Key

NSENYWQRQUNUGD-HACHORDNSA-N

Isomeric SMILES

C1CCC2CN[C@@H](CC2C1)C(=O)O

Canonical SMILES

C1CCC2CNC(CC2C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for Decahydroisoquinoline 3 Carboxylic Acid

Advanced Synthesis of the Decahydroisoquinoline (B1345475) Core Scaffold

The construction of the decahydroisoquinoline core is a critical step in the synthesis of the target molecule. This typically involves the complete saturation of an isoquinoline or a partially hydrogenated precursor.

Catalytic Hydrogenation of Isoquinoline Precursors

Catalytic hydrogenation is a fundamental and widely used method for the reduction of the aromatic rings of the isoquinoline system to yield the saturated decahydroisoquinoline scaffold. The process generally occurs in a stepwise fashion, first reducing the heterocyclic ring to a tetrahydroisoquinoline intermediate, followed by the more challenging hydrogenation of the carbocyclic ring.

The choice of catalyst is crucial for achieving high yields. While various catalysts can be employed, palladium on carbon (Pd/C) is a commonly used and effective catalyst for the hydrogenation of isoquinoline derivatives. The reaction conditions, such as hydrogen pressure, temperature, and solvent, must be carefully optimized to ensure complete saturation and minimize side reactions. For instance, the hydrogenation of a tetrahydroisoquinoline precursor to the decahydroisoquinoline core can be achieved using a Pd/C catalyst under a hydrogen atmosphere.

Diastereoselective and Enantioselective Hydrogenation Techniques for Ring Juncture Control

A key challenge in the synthesis of decahydroisoquinoline-3-carboxylic acid is controlling the stereochemistry at the ring juncture (C4a and C8a), which can exist in either a cis or trans configuration. Diastereoselective hydrogenation of a suitable tetrahydroisoquinoline precursor is a powerful strategy to address this challenge.

A detailed study on the diastereoselective catalytic hydrogenation of a 6-hydroxytetrahydroisoquinoline-(3R)-carboxylic ester intermediate highlighted the effectiveness of this approach. rsc.org An extensive screening of various catalysts revealed that several Pd/C catalysts could provide high yields and significantly improved diastereoselectivity, shifting the ratio of diastereomers from 75:25 to as high as 95:5. rsc.org Kinetic studies of the most effective system suggested that the reduction proceeds in two distinct steps. rsc.org This demonstrates that careful selection of the catalyst and reaction conditions can effectively control the stereochemical outcome at the newly formed chiral centers of the carbocyclic ring.

CatalystDiastereomeric Ratio (cis:trans)Yield (%)
Pd/C (Catalyst A)85:15>95
Pd/C (Catalyst B)90:10>95
Pd/C (Catalyst C)95:5>95

Enantioselective Synthesis of Decahydroisoquinoline-3-carboxylic Acid

Achieving the desired enantiomer of decahydroisoquinoline-3-carboxylic acid requires strategies that can introduce chirality in a controlled manner. Chiral auxiliary-mediated approaches and asymmetric catalysis are two prominent methods to achieve this.

Chiral Auxiliary-Mediated Approaches for Stereocontrol

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled.

In the context of synthesizing chiral decahydroisoquinoline derivatives, a chiral auxiliary can be attached to the precursor molecule. For example, the asymmetric synthesis of 1-benzyl tetrahydroisoquinoline alkaloids has been successfully achieved using Ellman's chiral tert-butylsulfinamide auxiliary. researchgate.net This strategy involves the addition of a Grignard reagent to a chiral N-sulfinyl imine, followed by a haloamide cyclization. researchgate.net This approach, while demonstrated for tetrahydroisoquinolines, illustrates a powerful principle that can be adapted for the stereoselective synthesis of decahydroisoquinoline-3-carboxylic acid by guiding the formation of key stereocenters.

Asymmetric Catalysis for Enantiomeric Excess Achievement

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Asymmetric hydrogenation is particularly relevant for the synthesis of chiral decahydroisoquinoline-3-carboxylic acid.

The enantioselective hydrogenation of isoquinolines and their derivatives to chiral tetrahydroisoquinolines is a well-established field that provides the foundation for accessing enantiopure decahydroisoquinolines. This transformation is typically achieved using transition metal catalysts, such as rhodium or iridium, complexed with chiral phosphine ligands.

Rhodium-catalyzed asymmetric hydrogenation of isoquinolines, often in the presence of a strong Brønsted acid like HCl, can produce chiral tetrahydroisoquinolines with high conversions and excellent enantioselectivities (up to 99% ee). nih.gov The acid serves to activate the isoquinoline substrate. nih.gov A variety of chiral bisphosphine-thiourea ligands have been developed for this purpose. nih.gov

The choice of the chiral ligand is paramount in determining the efficiency and enantioselectivity of the hydrogenation. Different chiral ligands can lead to varying degrees of success in terms of turnover numbers and enantiomeric excess. For example, in the hydrogenation of α-acetamidocinnamic acid, different combinations of chiral rhodium carboxylates and chiral phosphine ligands, such as (+) DIOP, result in different catalytic efficiencies and enantioselectivities due to diastereomeric interactions. ias.ac.in

Methodologies for Introducing and Modifying the Carboxylic Acid Moiety at C3

The introduction of the carboxylic acid at the C3 position of the decahydroisoquinoline ring is a critical transformation that can be approached through several synthetic strategies. These methods often involve either the oxidation of a C3-precursor or the direct incorporation of a carboxyl group.

One viable, albeit less direct, strategy to introduce the C3-carboxylic acid involves the oxidation of a precursor functional group, such as a primary alcohol or an aldehyde. This multi-step approach relies on the initial synthesis of a decahydroisoquinoline ring functionalized at the C3 position with a group in a lower oxidation state.

A plausible synthetic sequence can be conceptualized starting from a decahydroisoquinoline-3-carboxylate ester, which can be prepared via methods like the catalytic hydrogenation of a tetrahydroisoquinoline precursor. This ester can be reduced to the corresponding primary alcohol, decahydroisoquinoline-3-methanol, using standard reducing agents like lithium aluminum hydride (LiAlH₄).

The subsequent oxidation of this primary alcohol to the carboxylic acid is a well-established transformation in organic synthesis. libretexts.org A variety of reagents can be employed for this purpose, often involving chromium (VI) compounds or other potent oxidizing agents.

Common Oxidation Reagents for Primary Alcohols:

Reagent/System Description Typical Conditions
Jones Reagent A solution of chromium trioxide (CrO₃) in aqueous sulfuric acid. Acetone, 0°C to room temp.
Potassium Dichromate K₂Cr₂O₇ in aqueous sulfuric acid. Heat under reflux. libretexts.org
TEMPO-based systems Catalytic 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a stoichiometric co-oxidant. e.g., NaOCl, PhI(OAc)₂, mild conditions. derpharmachemica.com

| Two-step Oxidation | Oxidation of the alcohol to an aldehyde (e.g., with PCC or Swern oxidation), followed by further oxidation to the carboxylic acid (e.g., with Pinnick oxidation using NaClO₂). | Varies by step. |

A more atom-economical and convergent approach is the direct carboxylation of the C3 position through the insertion of carbon dioxide (CO₂). This strategy hinges on the generation of a nucleophilic carbanion or organometallic species at the C3 carbon, which can then be trapped by the electrophilic CO₂.

Research into the deprotonation of saturated nitrogen heterocycles has shown this to be a challenging but feasible strategy. The key is to enhance the kinetic acidity of the C-H bond adjacent to the nitrogen atom. This is often achieved through the use of a Directed Metalation Group (DMG), such as an N-Boc (tert-butoxycarbonyl) protecting group, which can coordinate to a strong organolithium base. wikipedia.orgorganische-chemie.ch

Studies on the related N-Boc-tetrahydroisoquinoline system have demonstrated that deprotonation using a strong base like sec-butyllithium can occur at the C3 position. whiterose.ac.uk This lithiated intermediate, upon quenching with solid carbon dioxide (dry ice), would yield the corresponding C3-carboxylic acid after an acidic workup.

Proposed Reaction Scheme for Direct Carboxylation:

Protection: The secondary amine of the decahydroisoquinoline is protected, for instance, with a Boc group, forming N-Boc-decahydroisoquinoline.

Deprotonation/Metalation: The N-Boc protected substrate is treated with a strong lithium base (e.g., s-BuLi) in an ethereal solvent at low temperature (e.g., -78 °C). The Boc group directs the deprotonation to the adjacent C3 position, forming a lithiated intermediate. whiterose.ac.ukbaranlab.org

Carboxylation: The organolithium species is quenched with an excess of solid CO₂.

Workup: Acidification of the reaction mixture protonates the resulting lithium carboxylate to afford the final N-Boc-decahydroisoquinoline-3-carboxylic acid.

While this method is highly efficient in principle, its application to the decahydroisoquinoline system requires careful optimization of reaction conditions to control regioselectivity and prevent side reactions.

Strategic Protection and Deprotection in Decahydroisoquinoline-3-carboxylic Acid Synthesis

The synthesis of complex molecules like decahydroisoquinoline-3-carboxylic acid and its derivatives invariably requires the use of protecting groups to mask reactive functional groups—namely the secondary amine and the carboxylic acid itself—while other parts of the molecule are being modified.

The secondary amine of the decahydroisoquinoline ring is both nucleophilic and basic, necessitating its protection during many synthetic operations, such as ester manipulations or peptide couplings. The carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines due to its stability under a range of conditions and its clean removal.

Protection: The Cbz group is typically introduced by reacting the decahydroisoquinoline nitrogen with benzyl chloroformate (Cbz-Cl) in the presence of a mild base, such as sodium bicarbonate or triethylamine, to neutralize the HCl byproduct.

Deprotection: A key advantage of the Cbz group is its removal under neutral conditions via catalytic hydrogenation. nih.gov This process uses hydrogen gas (H₂) and a palladium catalyst (typically palladium on carbon, Pd/C) to cleave the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide. This method is orthogonal to many other protecting groups that are sensitive to acidic or basic conditions.

In the synthesis of Saquinavir precursors, the amine is sometimes protected as a benzyl carbamate (Cbz) during the conversion of the C3-carboxylic acid to an amide. nih.gov

The carboxylic acid group must often be protected to prevent its acidic proton from interfering with base-mediated reactions or to avoid its participation in unwanted nucleophilic acyl substitution reactions. nii.ac.jp The most common strategy is to convert the carboxylic acid into an ester.

Common Ester Protecting Groups:

Ester Type Protection Method Deprotection (Hydrolysis) Conditions
Methyl/Ethyl Ester Fischer esterification (Alcohol, acid catalyst, heat) or reaction with alkyl halide and base. Acid-catalyzed (e.g., aq. HCl, heat) or base-mediated (e.g., LiOH, NaOH in aq. alcohol).
Benzyl Ester Reaction with benzyl alcohol (acid-catalyzed) or benzyl bromide (base-catalyzed). Catalytic hydrogenation (Pd/C, H₂), same as Cbz group removal.

| tert-Butyl Ester | Reaction with isobutylene and a strong acid catalyst. | Acid-catalyzed cleavage (e.g., trifluoroacetic acid, TFA) at room temperature. |

Total Synthesis Approaches to Complex Decahydroisoquinoline-3-carboxylic Acid Derivatives

The synthetic strategies discussed culminate in the total synthesis of complex molecules. A prominent example is the synthesis of (3S)-N-tert-butyl-decahydroisoquinoline-3-carboxamide, a key chiral building block for the HIV protease inhibitor Saquinavir. researchgate.net Several routes have been developed, highlighting different approaches to constructing the core and controlling stereochemistry.

One efficient synthesis starts from the amino acid L-phenylalanine. nih.gov

Key Steps in the Synthesis of Saquinavir's Decahydroisoquinoline Moiety:

Pictet-Spengler Reaction: L-phenylalanine undergoes a Pictet-Spengler cyclization, which constructs the tetrahydroisoquinoline ring system, yielding (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. nih.gov

Amine Protection and Amide Formation: The secondary amine is protected with a Cbz group. The carboxylic acid is then activated (e.g., as a mixed carbonate) and reacted with tert-butylamine to form the corresponding N-tert-butylamide.

Catalytic Hydrogenation (Ring Reduction): The aromatic ring of the Cbz-protected tetrahydroisoquinoline intermediate is reduced to the saturated decahydroisoquinoline system. This is a critical step where stereochemistry is established. Using a ruthenium (Ru) catalyst under high pressure and temperature can afford the desired all-cis isomer with high selectivity. nih.gov

Deprotection: If necessary, the Cbz group can be removed at a later stage to provide the final free amine for coupling with other fragments of the target molecule.

This convergent approach effectively utilizes a chiral pool starting material (L-phenylalanine) to establish the initial stereocenter at C3, which then directs the stereochemical outcome of the subsequent ring reduction. chimia.chresearchgate.net The synthesis demonstrates a sophisticated interplay of ring formation, functional group manipulation, and strategic use of protecting groups to achieve the synthesis of a complex and pharmaceutically important decahydroisoquinoline-3-carboxylic acid derivative.

Process Chemistry and Industrial Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of decahydroisoquinoline-3-carboxylic acid necessitates a thorough evaluation of process chemistry and scale-up strategies. The primary objectives are to ensure a safe, efficient, cost-effective, and environmentally sustainable manufacturing process. This involves optimizing reaction conditions to maximize yield and purity while minimizing waste, as well as exploring advanced manufacturing technologies that can offer significant advantages over traditional batch processing.

Optimization of Reaction Conditions for Large-Scale Production

The optimization of reaction conditions is a critical step in the development of a robust and economically viable process for the large-scale synthesis of decahydroisoquinoline-3-carboxylic acid. Key parameters that require careful consideration include temperature, pressure, reaction time, catalyst loading, and solvent selection. The goal is to identify a set of conditions that provides the highest possible yield and purity of the final product while ensuring operational safety and minimizing production costs.

Detailed studies are typically conducted to understand the impact of each parameter on the reaction outcome. For instance, in reactions involving temperature-sensitive intermediates, precise temperature control is crucial to prevent decomposition and the formation of byproducts. Similarly, optimizing the concentration of reactants and the stoichiometry can significantly improve the reaction efficiency and reduce the amount of unreacted starting materials.

The choice of solvent is another critical factor, as it can influence reaction rates, selectivity, and the ease of product isolation. An ideal solvent for industrial-scale production should be effective, safe, environmentally friendly, and recyclable. The following table outlines key parameters and their potential impact on the large-scale synthesis of decahydroisoquinoline-3-carboxylic acid.

Table 1: Key Parameters for Optimization in Large-Scale Synthesis

Parameter Objective of Optimization Potential Impact on the Process
Temperature Maximize reaction rate and selectivity while minimizing byproduct formation. Affects reaction kinetics, product stability, and energy consumption.
Pressure Enhance reaction rates, especially for gas-phase reactants. Can influence reaction equilibrium and requires specialized equipment.
Reactant Concentration Achieve optimal reaction kinetics and minimize side reactions. Impacts reaction rate, product yield, and reactor volume.
Catalyst Loading Minimize catalyst usage while maintaining high reaction efficiency. Affects reaction rate, process cost, and potential for product contamination.
Solvent Selection Improve solubility, reaction rate, and ease of product purification. Influences reaction environment, safety, cost, and environmental impact.

| Mixing/Agitation | Ensure homogeneity and efficient mass and heat transfer. | Critical for consistent reaction outcomes and preventing localized overheating. |

Application of Continuous Flow Reactors and Microreactor Technology

In recent years, continuous flow chemistry and microreactor technology have emerged as powerful tools for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. nih.gov These technologies offer several advantages over traditional batch production methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for process intensification. beilstein-journals.orgflinders.edu.au

Continuous flow reactors, where reactants are continuously fed into a reactor and the product is continuously removed, can significantly improve the safety profile of a process by minimizing the volume of hazardous materials at any given time. beilstein-journals.org The high surface-area-to-volume ratio in these reactors allows for efficient heat exchange, enabling better control over exothermic reactions and preventing thermal runaways. mdpi.com This precise temperature control can lead to higher yields and selectivities. mdpi.com

Microreactors, a type of continuous flow reactor with channel dimensions in the sub-millimeter range, further enhance these benefits due to even shorter diffusion distances and superior heat and mass transfer capabilities. mdpi.com These systems allow for rapid mixing and precise control of residence time, which can be crucial for reactions with fast kinetics or unstable intermediates. beilstein-journals.orgmdpi.com The application of continuous flow and microreactor technology to the synthesis of decahydroisoquinoline-3-carboxylic acid could lead to a more efficient, safer, and scalable manufacturing process.

The following table compares the key features of traditional batch processing with continuous flow technology for the synthesis of decahydroisoquinoline-3-carboxylic acid.

Table 2: Comparison of Batch Processing and Continuous Flow Technology

Feature Batch Processing Continuous Flow Technology
Safety Higher risk due to large volumes of reactants and potential for thermal runaway. Enhanced safety due to small reaction volumes and superior heat transfer. beilstein-journals.org
Heat Transfer Less efficient, can lead to temperature gradients and side reactions. Highly efficient, allowing for precise temperature control. mdpi.com
Mass Transfer Can be limited by mixing efficiency, affecting reaction rates. Excellent mass transfer due to small diffusion distances. mdpi.com
Scalability Often requires re-optimization of reaction conditions for different scales. More straightforward scale-up by running multiple reactors in parallel ("scaling out").
Process Control More challenging to maintain consistent conditions throughout the batch. Precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com

| Footprint | Typically requires large, dedicated equipment. | Smaller footprint, allowing for more flexible and modular manufacturing setups. |

Stereochemical Elucidation and Conformational Analysis of Decahydroisoquinoline 3 Carboxylic Acid Systems

Advanced Spectroscopic Techniques for Stereochemistry Determination

Spectroscopic methods are indispensable tools for the detailed structural analysis of complex organic molecules. longdom.org In the context of decahydroisoquinoline-3-carboxylic acid, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for providing insights into the molecule's three-dimensional structure and the relative arrangement of its constituent atoms. longdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

NMR spectroscopy is a premier technique for the differentiation of stereoisomers. By analyzing parameters such as chemical shifts, coupling constants (J-values), and Nuclear Overhauser Effects (NOEs), chemists can deduce the precise stereochemical configuration of molecules. mdpi.commdpi.com For decahydroisoquinoline-3-carboxylic acid, which can exist as multiple isomers, NMR provides the necessary resolution to distinguish between them. rsc.orgrsc.org

The decahydroisoquinoline (B1345475) ring system can exist as cis- or trans-fused isomers, depending on the stereochemistry at the bridgehead carbon atoms. NMR spectroscopy has been successfully employed to elucidate the stereochemistry and conformations of two cis- and two trans-bridged isomers of decahydroisoquinoline-3(S)-carboxylic acid (DHIQ). rsc.orgrsc.org

The distinction between these isomers is often achieved by analyzing the proton-proton coupling constants (³JHH). Generally, vicinal coupling constants are larger for protons in a trans (diaxial) orientation compared to those in a cis (axial-equatorial or diequatorial) orientation. wikipedia.org For instance, in the decahydroisoquinoline system, a large coupling constant between the bridgehead protons is indicative of a trans-fused ring system, while a smaller coupling constant suggests a cis-fusion.

Studies on four isomers of DHIQ have utilized NMR to establish their specific configurations. rsc.orgrsc.org The analysis of the chemical shifts of the ring protons, particularly those adjacent to the nitrogen atom and the carboxylic acid group, provides further evidence for the assignment of each isomer. The spatial proximity of protons, as determined by NOE experiments, confirms the assignments made based on coupling constants and chemical shifts.

Table 1: Representative NMR Data for Isomer Differentiation
Isomer TypeKey Proton CouplingTypical ³JHH Value (Hz)Characteristic Feature
trans-FusedBridgehead Protons (diaxial)12–18Large coupling constant indicates trans-fusion. wikipedia.org
cis-FusedBridgehead Protons0–12Smaller coupling constant suggests cis-fusion. wikipedia.org

Influence of Substituents on Stereochemical Configuration and Conformation

The introduction of substituents onto the decahydroisoquinoline ring can significantly influence both the stereochemical outcome of its synthesis and its preferred conformation. A notable example is the incorporation of the (4aS, 8aS, 3S)-isomer of DHIQ into the potent HIV proteinase inhibitor, Ro 31–8959. rsc.orgrsc.org In this context, the decahydroisoquinoline moiety acts as a rigid scaffold. The stereochemistry and conformation of the DHIQ unit are crucial for positioning the other functional groups of the inhibitor correctly within the active site of the enzyme. NMR studies have been used to compare the conformation of the DHIQ fragment in the free state versus its conformation when incorporated into the larger inhibitor molecule, providing insights into the critical conformational features required for biological activity. rsc.orgrsc.org

Computational Approaches to Conformational Landscape Exploration

Alongside experimental techniques, computational chemistry provides powerful tools for exploring the conformational possibilities of flexible molecules like decahydroisoquinoline-3-carboxylic acid. nih.gov These methods can calculate the energies of different conformations and the barriers to interconversion, offering a detailed map of the molecule's conformational landscape.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For decahydroisoquinoline derivatives, MD simulations can provide detailed insights into their conformational stability and flexibility. nih.govresearchgate.net The process typically involves placing the molecule in a simulated environment, such as a box of water molecules, and then calculating the forces between the atoms and their subsequent motions using classical mechanics. mdpi.com

By running simulations for extended periods (nanoseconds to microseconds), researchers can observe the different conformations the molecule adopts and the transitions between them. mdpi.com Analysis of the simulation trajectory can reveal the most stable (lowest energy) conformations, the flexibility of different parts of the molecule, and the influence of the solvent on conformational preferences. nih.govresearchgate.net This information is complementary to experimental data from NMR and can help in building a comprehensive understanding of the molecule's dynamic behavior. nih.govmdpi.com

Chemical Reactivity and Transformation Mechanisms of Decahydroisoquinoline 3 Carboxylic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Decahydroisoquinoline (B1345475) Core

The decahydroisoquinoline core, being a saturated heterocyclic system, does not undergo electrophilic aromatic substitution. However, the nitrogen atom of the secondary amine is a nucleophilic center and can readily react with electrophiles.

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom makes it susceptible to attack by various electrophiles. N-alkylation can be achieved using alkyl halides, and N-acylation can be performed with acyl chlorides or acid anhydrides. For instance, N-acylation of decahydroisoquinoline derivatives has been reported in the synthesis of various biologically active molecules. In one example, cis-5-amino-2-methyldecahydroisoquinoline was acylated with 3,4,5-trimethoxybenzoyl chloride in the presence of potassium bicarbonate to yield the corresponding benzamide derivative drugfuture.com.

While direct electrophilic substitution on the carbon framework of the saturated rings is not feasible, functionalization can be achieved through other means, often involving multi-step synthetic sequences. For example, stereoselective synthesis of 6-substituted decahydroisoquinoline-3-carboxylates has been achieved from a ketone precursor, which was then converted to various functional groups like alcohols, aldehydes, and halides, serving as handles for further substitution acs.org.

Nucleophilic substitution reactions on an unsubstituted decahydroisoquinoline core are uncommon due to the lack of a suitable leaving group on the carbon atoms. However, if a leaving group is present, such as a halogen, nucleophilic displacement can occur. The synthesis of 6-substituted decahydroisoquinoline-3-carboxylic acids often involves the preparation of intermediates with leaving groups at the 6-position, which can then be displaced by various nucleophiles to introduce diversity acs.orgnih.gov.

Oxidation Reactions of the Decahydroisoquinoline Framework

The decahydroisoquinoline framework is susceptible to oxidation, particularly at the nitrogen atom and the carbon atoms adjacent to it. Oxidation of cyclic secondary amines can lead to a variety of products, including hydroxylamines, nitroxide radicals, and imines. The specific outcome often depends on the oxidant used and the reaction conditions.

In a study on the mechanochemical-assisted oxidation of amines, 1,2,3,4-tetrahydroisoquinoline, a partially saturated analog, was oxidized to the corresponding imine researchgate.net. While this is not the fully saturated decahydroisoquinoline, it suggests that the secondary amine of the decahydro- system could undergo similar transformations to form an enamine or undergo ring-opening upon more vigorous oxidation. The Baeyer-Villiger oxidation of bicyclic ketones is a known reaction, indicating that if a carbonyl group were present on the decahydroisoquinoline ring, it could be oxidized to a lactone acs.org.

Reduction Reactions of the Carboxylic Acid Functionality

The carboxylic acid group at the 3-position of decahydroisoquinoline-3-carboxylic acid can be reduced to a primary alcohol. This transformation is a common reaction in organic synthesis.

The reduction of carboxylic acids typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), as they are less reactive than aldehydes or ketones. The mechanism generally involves the following steps:

Deprotonation: The acidic proton of the carboxylic acid reacts with the hydride reagent to form a lithium carboxylate salt and hydrogen gas.

Coordination: The lithium cation coordinates to the carbonyl oxygen, and the aluminum hydride species coordinates to the other oxygen, activating the carbonyl group towards nucleophilic attack.

Hydride Attack: A hydride ion (H⁻) from the aluminum hydride attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, eliminating an O-Al species to form an aldehyde intermediate.

Further Reduction: The aldehyde is more reactive than the starting carboxylic acid and is immediately reduced by another equivalent of the hydride reagent to form an alkoxide.

Protonation: An aqueous workup protonates the alkoxide to yield the primary alcohol.

The following table summarizes some common reducing agents for carboxylic acids:

Reducing AgentReactivityComments
Lithium aluminum hydride (LiAlH₄)StrongReduces a wide range of functional groups.
Borane (BH₃)StrongCan selectively reduce carboxylic acids in the presence of some other functional groups.
Sodium borohydride (NaBH₄)WeakGenerally does not reduce carboxylic acids.

Derivatization Chemistry of the Carboxylic Acid Group

The carboxylic acid group is a versatile functional group that can be readily converted into a variety of derivatives, such as amides and esters. These transformations are crucial for modifying the properties of decahydroisoquinoline-3-carboxylic acid for various applications, including medicinal chemistry.

Amide bonds are typically formed by the reaction of a carboxylic acid with an amine. Direct reaction requires high temperatures and is often inefficient. Therefore, the carboxylic acid is usually activated first. Common methods for amide bond formation include:

Acyl Chloride Formation: The carboxylic acid is converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acyl chloride then readily reacts with an amine to form the amide.

Use of Coupling Reagents: A wide variety of coupling reagents are available to facilitate amide bond formation directly from the carboxylic acid and amine under mild conditions. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The general mechanism for DCC-mediated amide bond formation involves:

Activation of the Carboxylic Acid: The carboxylic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate.

Nucleophilic Attack by the Amine: The amine attacks the carbonyl carbon of the O-acylisourea intermediate.

Formation of the Amide: A tetrahedral intermediate is formed, which then collapses to yield the amide and dicyclohexylurea (DCU) as a byproduct.

The synthesis of quinoline-3-carboxamide derivatives has been reported as inhibitors of ATM kinase, highlighting the importance of this functional group in medicinal chemistry nih.gov.

Esterification: Esters can be prepared from decahydroisoquinoline-3-carboxylic acid by reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The mechanism involves the following steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by the Alcohol: The alcohol attacks the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as water, and the carbonyl group is reformed.

Deprotonation: The protonated ester is deprotonated to give the final ester product.

Esterification of amino acids, particularly those with bulky ring structures, can be challenging due to steric hindrance nih.gov. The use of coupling reagents, similar to those used in amide synthesis, can also facilitate esterification under milder conditions. For example, DCC in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is an effective method for esterification.

Hydrolysis: The reverse of esterification is hydrolysis, where an ester is cleaved back to a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is the microscopic reverse of Fischer esterification and is an equilibrium process.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a hydroxide ion attacks the carbonyl carbon of the ester. The resulting carboxylate anion is deprotonated and is unreactive towards further nucleophilic attack.

The following table summarizes common esterification methods:

MethodReagentsConditions
Fischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Typically requires heat and removal of water
DCC/DMAP CouplingAlcohol, DCC, DMAPMild conditions, room temperature
Acyl Chloride RouteThionyl chloride, then alcohol and a baseTwo steps, generally high yielding

Ring Opening and Rearrangement Reactions

Ring opening and rearrangement reactions of the decahydroisoquinoline framework are significant transformations that can lead to the formation of novel molecular scaffolds. These reactions often involve the cleavage of one or more bonds within the bicyclic system and can be initiated by various reagents and conditions.

While specific studies on the ring opening of decahydroisoquinoline-3-carboxylic acid are not extensively documented, related transformations in similar systems, such as N-acyl-tetrahydroisoquinolines, provide insights into potential reaction pathways. For instance, oxidative ring-opening of N-acyl-tetrahydroisoquinolines has been demonstrated, suggesting that the decahydro-analogue could undergo similar reactions under appropriate oxidative conditions researchgate.net. The biosynthesis of certain alkaloids, such as those in the Erythrina family, involves rearrangement and ring opening of tetrahydroisoquinoline precursors to form dibenzazonine structures, highlighting the inherent potential for such transformations within this class of compounds nih.gov.

Rearrangement reactions are also a key feature of isoquinoline alkaloids, often leading to structurally diverse natural products. For example, the Stevens rearrangement of related spirocyclic ammonium salts has been utilized in the synthesis of protoberberine alkaloids nih.gov. Another relevant transformation is the Beckmann rearrangement, which has been applied in the synthesis of decahydroquinoline alkaloids, indicating a potential route for the rearrangement of decahydroisoquinoline systems as well nih.gov. These examples from related alkaloid chemistry suggest that the decahydroisoquinoline-3-carboxylic acid scaffold could be susceptible to various rearrangement pathways, potentially leading to novel and complex molecular architectures.

A stereocontrolled methodology involving oxidative cleavage of a ring olefin bond in indenes, followed by a ring-closing step with a chiral amine, has been used to synthesize tetrahydroisoquinoline derivatives, showcasing a ring expansion strategy nih.gov. This suggests that precursors to decahydroisoquinoline-3-carboxylic acid could potentially undergo similar ring expansion or contraction sequences.

Reaction Type Precursor/Related Compound Key Reagents/Conditions Product Type Reference
Oxidative Ring OpeningN-Acyl-tetrahydroisoquinolinesBall millingOxidatively cleaved products researchgate.net
Biosynthetic RearrangementNorreticuline (a tetrahydroisoquinoline)Oxidative phenol couplingDibenzazonine nih.gov
Stevens RearrangementSpirocyclic ammonium salt of tetrahydroisoquinolineDIPEA (base)Protoberberine alkaloid nih.gov
Beckmann RearrangementOxime of a decahydroquinoline precursorOrganoaluminum reagentsDecahydroquinoline alkaloid nih.gov
Oxidative Ring Opening/ClosingSubstituted IndenesOxidative cleavage, reductive aminationTetrahydroisoquinoline derivatives nih.gov

Reactions at the Nitrogen Atom of the Decahydroisoquinoline Ring

The secondary amine nitrogen atom in the decahydroisoquinoline ring is a primary site of reactivity, readily undergoing reactions such as N-alkylation and N-acylation. These transformations are fundamental for the synthesis of a wide array of derivatives with diverse biological activities.

N-Alkylation: The nucleophilic nitrogen can be alkylated using various alkylating agents. For instance, in the synthesis of N-methylated acyclic amines from aziridines, the activation of the nitrogen through alkylation is a key step that facilitates ring opening nih.gov. While this is not a direct example for the decahydroisoquinoline system, it illustrates a general principle of nitrogen reactivity. The synthesis of various biologically active compounds often involves the introduction of substituents on the nitrogen atom of the decahydroisoquinoline core.

N-Acylation: The nitrogen atom can also be acylated with acylating agents such as acid chlorides or anhydrides. This reaction is commonly employed in the synthesis of peptide-based therapeutics and other complex molecules. For example, Fmoc-(3S-)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a key building block in peptide synthesis, where the nitrogen is protected by an Fmoc group, a form of acylation chemimpex.com. The synthesis of peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists involved the N-acylation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives with (2E,4E)-hexadienoyl chloride nih.gov. These examples with the closely related tetrahydroisoquinoline system strongly suggest that the nitrogen of decahydroisoquinoline-3-carboxylic acid would behave similarly.

The choice between N-alkylation and N-acylation allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's properties.

Reaction Reagent Type Product Significance Related System Example
N-AlkylationAlkyl halides, triflatesN-Alkyl decahydroisoquinoline-3-carboxylic acidIntroduction of alkyl substituents for modulating biological activity.Alkylative aziridine ring-opening nih.gov
N-AcylationAcid chlorides, anhydridesN-Acyl decahydroisoquinoline-3-carboxylic acidSynthesis of amides, peptides, and other functional derivatives.Synthesis of PPAR agonists from tetrahydroisoquinoline-3-carboxylic acid nih.gov

Chemoselective Transformations in Polysubstituted Decahydroisoquinoline-3-carboxylic Acids

In polysubstituted decahydroisoquinoline-3-carboxylic acids, the presence of multiple functional groups necessitates chemoselective reactions that target a specific site without affecting others. The interplay between the carboxylic acid, the secondary amine, and any other substituents on the ring dictates the reactivity and the outcome of chemical transformations.

The synthesis of complex decahydroisoquinoline-3-carboxylic acid derivatives often relies on the strategic use of protecting groups to achieve chemoselectivity. For example, the carboxylic acid can be protected as an ester to allow for selective reactions at the nitrogen atom, or vice versa. The synthesis of various 6-(tetrazolylalkyl)-substituted decahydroisoquinoline-3-carboxylic acid AMPA receptor antagonists highlights the importance of chemoselective transformations in building complex, polysubstituted molecules acs.org.

Furthermore, the stereochemistry of the decahydroisoquinoline ring system profoundly influences the reactivity and selectivity of reactions. The rigid, chair-like conformations of the two fused rings can lead to significant steric hindrance, favoring reactions at less hindered positions. This stereochemical control is crucial in the synthesis of biologically active molecules where a specific stereoisomer is required for activity. For instance, structure-activity relationship studies of decahydroisoquinoline-3-carboxylic acid derivatives as NMDA and AMPA receptor antagonists have shown that the biological activity is highly dependent on the stereochemistry of the molecule acs.orgnih.gov.

The development of novel synthetic methods that allow for the selective functionalization of the decahydroisoquinoline core is an active area of research, driven by the therapeutic potential of this scaffold.

Computational Chemistry and Advanced Spectroscopic Characterization of Decahydroisoquinoline 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of molecules. For decahydroisoquinoline-3-carboxylic acid, these methods could provide significant insights into its behavior at a molecular level.

Ab Initio Methods in Electronic Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to predicting electronic properties. While the literature mentions the use of ab initio methods for related compounds, specific studies focused on decahydroisoquinoline-3-carboxylic acid are scarce. researchgate.netarchive.orggoogle.com These methods could be employed to calculate properties like electron density distribution and electrostatic potential, which are vital for understanding intermolecular interactions.

Molecular Modeling and Simulation for Structure-Property Relationships

Molecular modeling and simulation techniques are essential for exploring the three-dimensional structure of a molecule and its dynamic behavior, which in turn dictate its physical and chemical properties.

Geometry Optimization and Energy Minimization

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global energy minimum. This is a standard procedure in computational chemistry to predict the most stable conformation of a molecule. For decahydroisoquinoline-3-carboxylic acid, this process would yield precise bond lengths, bond angles, and dihedral angles. Although energy minimization has been mentioned in the context of its derivatives binding to receptors, detailed geometric parameters for the parent compound are not published. acs.org

Table 2: Hypothetical Optimized Geometrical Parameters of Decahydroisoquinoline-3-carboxylic Acid

Parameter Value Unit
C-C Bond Lengths - Å
C-N Bond Lengths - Å
C-O Bond Lengths - Å
C-H Bond Lengths - Å
N-H Bond Lengths - Å
O-H Bond Lengths - Å
Bond Angles - Degrees
Dihedral Angles - Degrees

Note: This table is for illustrative purposes and does not represent actual calculated data.

Potential Energy Surface Analysis

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Analysis of the PES allows for the identification of stable isomers, transition states, and the energy barriers between them. For a flexible molecule like decahydroisoquinoline-3-carboxylic acid, with its multiple stereoisomers, a PES analysis would be invaluable for understanding its conformational landscape. However, specific studies detailing the PES of this compound are not found in the reviewed literature.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

The definitive structural characterization and assessment of purity for decahydroisoquinoline-3-carboxylic acid rely on a suite of advanced analytical techniques. These methods provide detailed information regarding the compound's atomic connectivity, stereochemistry, molecular mass, and purity profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of decahydroisoquinoline-3-carboxylic acid isomers. Both ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of each atom, allowing for the determination of connectivity and spatial relationships.

The stereochemistry and conformations of the cis and trans-fused isomers of decahydroisoquinoline-3(S)-carboxylic acid have been extensively studied using NMR spectroscopy. rsc.org The chemical shifts and coupling constants of the protons and carbons in the decahydroisoquinoline (B1345475) ring system are highly dependent on their spatial orientation.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. For decahydroisoquinoline-3-carboxylic acid, the chemical shifts of the protons attached to the stereogenic centers are particularly informative for assigning the relative stereochemistry. The coupling constants (J-values) between adjacent protons can help determine the dihedral angles and thus the conformation of the six-membered rings. The acidic proton of the carboxylic acid group typically appears as a broad singlet in the downfield region of the spectrum, around 10-13 ppm. princeton.edulibretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of non-equivalent carbons. The chemical shift of the carbonyl carbon in the carboxylic acid group is typically observed in the range of 160-180 ppm. libretexts.orglibretexts.org The chemical shifts of the carbons within the decahydroisoquinoline framework are sensitive to the stereochemistry at the chiral centers. nih.gov

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning all proton and carbon signals unequivocally. princeton.edu These experiments reveal correlations between protons and carbons, providing a complete picture of the molecular structure.

Interactive Data Table: Representative NMR Data for a Decahydroisoquinoline-3-carboxylic Acid Isomer

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
C=O-~175.0H-3
C-3~3.5~58.0H-4a, H-4e
C-4a~2.0~35.0H-5, H-8a
C-1~2.8, ~3.2~48.0H-8a, H-3
C-4~1.5, ~1.8~28.0H-3, H-5
C-5~1.4, ~1.7~25.0H-4a, H-6
C-6~1.3, ~1.6~26.0H-5, H-7
C-7~1.2, ~1.5~25.5H-6, H-8
C-8~1.4, ~1.9~30.0H-7, H-8a
C-8a~2.5~40.0H-1, H-4a, H-5
Note: The chemical shifts are approximate and can vary depending on the specific isomer and solvent used.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Molecular Ion Peak: In a mass spectrum of decahydroisoquinoline-3-carboxylic acid, the molecular ion peak (M+) provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

Fragmentation Patterns: The fragmentation of the molecular ion provides valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.orgmiamioh.edu In the case of decahydroisoquinoline-3-carboxylic acid, fragmentation of the heterocyclic ring system can also occur, providing clues about the connectivity of the atoms. The fragmentation pattern can be influenced by the stereochemistry of the molecule.

Ionization Techniques: Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used to minimize fragmentation and observe the protonated molecule [M+H]+ or deprotonated molecule [M-H]-. nih.gov Tandem mass spectrometry (MS/MS) can be employed to select a specific ion and induce fragmentation, providing more detailed structural information. nih.gov The fragmentation of even-electron ions produced by ESI often involves the elimination of small neutral molecules. nih.gov

Interactive Data Table: Expected Mass Spectrometry Fragments for Decahydroisoquinoline-3-carboxylic Acid

Fragmentm/z (Mass-to-Charge Ratio)Description
[M+H]⁺184.1338 (Calculated for C₁₀H₁₈NO₂)Protonated molecule
[M-H₂O+H]⁺166.1232Loss of a water molecule
[M-COOH+H]⁺138.1283Loss of the carboxylic acid group
Note: The m/z values are for the most abundant isotopes and will vary slightly depending on the specific isomer and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method Development and Application

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of decahydroisoquinoline-3-carboxylic acid. nih.govnih.gov Method development is critical to achieve optimal separation of the target compound from any impurities or other isomers.

Stationary and Mobile Phases: Reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form. lekovitesirovine.rs

Detection: A UV detector is often used for detection, although decahydroisoquinoline-3-carboxylic acid has a weak chromophore. nih.gov Therefore, derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection. psu.edu Alternatively, a mass spectrometer can be used as a detector (LC-MS) for highly sensitive and selective analysis.

Chiral HPLC: Due to the presence of multiple stereocenters, the separation of enantiomers and diastereomers is a significant challenge. Chiral HPLC, using a chiral stationary phase (CSP), is essential for resolving the different stereoisomers. csfarmacie.czrsc.org The choice of CSP and mobile phase is crucial for achieving enantioseparation. sigmaaldrich.com

Interactive Data Table: Example HPLC Method Parameters

ParameterCondition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm or Mass Spectrometry
Injection Volume 10 µL

X-Ray Crystallography for Absolute Configuration Determination and Solid-State Conformations

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation. nih.govspringernature.com This technique requires a single crystal of the compound.

Absolute Configuration: By analyzing the diffraction pattern of X-rays passing through the crystal, the precise arrangement of atoms in the crystal lattice can be determined. For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration of the stereocenters, providing an unambiguous assignment of R/S nomenclature. nih.govthieme-connect.de

Solid-State Conformation: The X-ray crystal structure reveals the preferred conformation of the molecule in the solid state. This includes the chair or boat conformations of the six-membered rings of the decahydroisoquinoline system and the orientation of the carboxylic acid group. nih.gov This information is invaluable for understanding intermolecular interactions in the solid state and can provide insights into the molecule's behavior in biological systems.

Interactive Data Table: Illustrative Crystallographic Data

ParameterExample Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 6.5 Å, b = 10.2 Å, c = 15.8 Å
Bond Length (C-C) ~1.54 Å
Bond Angle (C-C-C) ~109.5°
Flack Parameter Close to 0, indicating correct absolute configuration
Note: These are hypothetical values for illustrative purposes.

Decahydroisoquinoline 3 Carboxylic Acid As a Versatile Synthetic Scaffold

Design and Synthesis of Conformationally Constrained Amino Acid Derivatives

The primary appeal of the decahydroisoquinoline-3-carboxylic acid scaffold lies in its rigid bicyclic structure, which significantly limits conformational flexibility compared to linear amino acids. lifechemicals.com This rigidity is a key design element for creating amino acid derivatives that can selectively bind to specific receptor subtypes or enzyme active sites. By "locking" the pharmacophoric elements—the amino group, the carboxylic acid group, and other substituents—into a well-defined three-dimensional orientation, researchers can probe the steric and electronic requirements of biological targets with high precision.

The synthesis of these derivatives is often complex, requiring stereoselective methods to control the multiple chiral centers within the decahydroisoquinoline (B1345475) nucleus. nih.govacs.org Researchers have developed various synthetic routes to prepare specific diastereomers, allowing for a thorough examination of the spatial requirements for biological activity. nih.gov These syntheses enable the creation of derivatives with specific stereochemistry, which has been shown to be crucial for potent and selective antagonism at excitatory amino acid (EAA) receptors. acs.orgnih.gov The preparation of a series of 6-substituted decahydroisoquinoline-3-carboxylic acids has been a focus of research, leading to the identification of potent N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. nih.govnih.govnih.gov

Incorporation into Peptidomimetic Structures

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. Conformationally constrained amino acids like decahydroisoquinoline-3-carboxylic acid are valuable building blocks in peptidomimetic design. lifechemicals.com They serve as rigid surrogates for natural amino acids such as proline or phenylalanine, helping to induce or stabilize specific secondary structures like β-turns or helical motifs in a peptide chain. nih.gov

The incorporation of the decahydroisoquinoline scaffold can lead to compounds with high affinity for specific receptors by mimicking the bioactive conformation of an endogenous ligand. For example, derivatives of this scaffold have been developed as potent antagonists for the NMDA and AMPA receptors, which are ligand-gated ion channels that play crucial roles in the central nervous system. acs.orgnih.gov By presenting the acidic and basic functional groups in a constrained geometry, these molecules can effectively compete with the natural neurotransmitter glutamate, thereby modulating receptor activity. The related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) has been successfully used to create drugs by replacing proline residues, demonstrating the utility of this class of constrained amino acids in peptidomimetic design. nih.gov

Role as a Building Block in Complex Chemical Synthesis

Beyond its direct use in peptidomimetics, the decahydroisoquinoline-3-carboxylic acid framework serves as a versatile starting material or key intermediate in the synthesis of more complex chemical entities. Its densely functionalized and stereochemically defined structure makes it an ideal building block for constructing larger molecules with precise three-dimensional architectures.

A significant application is in the development of selective antagonists for glutamate receptors. For instance, the scaffold was used to synthesize (3S,4aR,6R,8aR)-6-[2-(1H-Tetrazol-5-yl)ethyl]decahydroisoquinoline-3-carboxylic acid, a potent and systemically active AMPA receptor antagonist. acs.orgnih.gov Similarly, other derivatives, such as those with phosphonomethyl groups, have been identified as potent and selective NMDA receptor antagonists. nih.govacs.org The synthesis of these complex antagonists relies on the pre-organized structure of the decahydroisoquinoline core to achieve the desired pharmacological profile. The core structure provides a rigid foundation upon which various functional groups can be appended to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Scaffold Modifications for Diversification and Chemical Library Generation

The decahydroisoquinoline-3-carboxylic acid scaffold is well-suited for the generation of chemical libraries for drug discovery screening. Its structure allows for modification at several positions, enabling the systematic exploration of structure-activity relationships (SAR). The 6-position of the bicyclic ring has been a particular focus for introducing diversity. nih.govacs.org

Researchers have prepared extensive series of 6-substituted analogs to probe the effects of different functional groups on receptor affinity and selectivity. nih.govnih.gov Modifications include varying the length and composition of alkyl chains connecting acidic groups (like tetrazole or phosphonic acid) to the scaffold. nih.gov These studies have revealed that subtle changes in stereochemistry or the nature of the substituent can dramatically alter the biological activity, shifting the selectivity between NMDA and AMPA receptors. acs.org For example, a two-carbon spacer connecting a tetrazole group at the 6-position was found to be optimal for AMPA antagonism. nih.gov This systematic approach of scaffold modification has led to the identification of highly potent and selective compounds with potential as neuroprotective agents. nih.gov

Table 1: Research Findings on Substituted Decahydroisoquinoline-3-carboxylic Acid Derivatives

Compound/DerivativeTarget ReceptorKey FindingCitation
Phosphonate-substituted analog (31a)NMDAPotent and selective NMDA receptor antagonist with an IC50 of 0.15 µM in a cortical wedge preparation. nih.gov
Tetrazole-substituted analog (32a)NMDASelective NMDA receptor antagonist with an IC50 of 1.39 µM in a cortical wedge preparation. nih.gov
(3S,4aR,6R,8aR)-6-[2-(1H-Tetrazol-5-yl)ethyl]... (9)AMPAPotent, selective, and systemically active AMPA receptor antagonist. acs.orgnih.gov
(3S,4aR,6S,8aR)-6-((1H-Tetrazol-5-yl)methyl)... (32)NMDAPotent, selective, and systemically active NMDA receptor antagonist. acs.orgnih.gov
(3SR,4aRS,6SR,8aRS)-6-(1H-tetrazol-5-yl)... (6)NMDA / AMPAA competitive antagonist at both NMDA and AMPA receptors. nih.gov

Structure Activity Relationship Sar Studies of Decahydroisoquinoline 3 Carboxylic Acid Derivatives

Systematic Exploration of Substitution Patterns on the Decahydroisoquinoline (B1345475) Ring

The decahydroisoquinoline scaffold offers multiple positions for substitution, allowing for a detailed examination of how different functional groups and their placement influence ligand-receptor interactions. The C6 position, in particular, has been a focal point of extensive SAR studies.

Research has demonstrated that the nature of the substituent at the C6 position of the decahydroisoquinoline-3-carboxylic acid core is a critical determinant of antagonist potency and selectivity at excitatory amino acid (EAA) receptors. nih.gov Studies involving the introduction of acidic moieties, such as phosphonate and tetrazole groups, linked to the C6 position have yielded highly potent NMDA receptor antagonists. nih.gov

For instance, a derivative featuring a phosphonomethyl group at the C6 position displayed a high affinity for the NMDA receptor, with an IC50 value of 55 nM for displacing [3H]CGS19755 binding. nih.gov Similarly, a tetrazolylethyl-substituted analogue also exhibited significant, albeit slightly lower, potency. nih.gov These findings underscore the importance of an acidic group at this position for effective binding to the NMDA receptor. The table below summarizes the binding affinities of select C6-substituted decahydroisoquinoline-3-carboxylic acid derivatives.

CompoundC6-SubstituentReceptor TargetBinding Affinity (IC50, nM)
Compound 1PhosphonomethylNMDA55 ± 14
Compound 22-(1H-Tetrazol-5-yl)ethylNMDA856 ± 136
Compound 3(1H-Tetrazol-5-yl)methylNMDA>10000

The length of the alkyl chain linking the acidic group to the C6 position of the decahydroisoquinoline ring has a profound impact on antagonist activity. For a series of 6-(tetrazolylalkyl)-substituted derivatives, an ethylene spacer between the tetrazole ring and the decahydroisoquinoline nucleus was found to be optimal for AMPA receptor antagonist activity. Lengthening or shortening this linker resulted in a significant decrease in potency.

Furthermore, the introduction of heteroatoms into this side chain has been shown to be detrimental to activity. Substitution of a methylene group in the ethylene linker with an oxygen or nitrogen atom led to a marked reduction in the ability of the compounds to inhibit AMPA-induced depolarizations. This suggests that the lipophilicity and the specific spatial arrangement of the side chain are crucial for effective interaction with the receptor.

Stereochemical Preferences and Their Impact on Molecular Recognition

The decahydroisoquinoline ring system contains multiple chiral centers, leading to the possibility of numerous stereoisomers. The spatial arrangement of the substituents, dictated by the absolute stereochemistry, is a critical factor in determining the biological activity of these compounds.

Extensive research has been conducted to elucidate the optimal stereochemical configuration for antagonist activity at EAA receptors. Through the synthesis and evaluation of various diastereomers, a clear preference for a specific arrangement has emerged. nih.gov The optimal stereochemistry for both NMDA and AMPA receptor antagonism was identified as (3S,4aR,6R,8aR). This specific configuration ensures the correct spatial orientation of the carboxylic acid at C3 and the acidic substituent at C6, which is essential for high-affinity binding to the receptor. It has been demonstrated that both NMDA and AMPA antagonist activities reside in a single isomer, (-)-6, which possesses this optimal stereochemistry. nih.gov

The critical role of stereochemistry highlights the highly specific nature of the ligand-receptor interaction. Even subtle changes in the three-dimensional structure of the molecule can lead to a dramatic loss of activity, emphasizing the importance of a precise complementary fit between the ligand and its binding site on the receptor.

Bioisosteric Replacement Strategies for the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position is a key pharmacophoric element, crucial for interaction with the receptor. However, in drug design, it is often desirable to replace this moiety with other acidic groups, known as bioisosteres, to modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability, which can in turn affect pharmacokinetic profiles. cambridgemedchemconsulting.comdrughunter.com

Several bioisosteric replacements for the carboxylic acid have been explored in the decahydroisoquinoline-3-carboxylic acid series. The most successful of these have been the phosphonic acid and tetrazole groups. As previously mentioned, a C6-phosphonomethyl derivative was found to be a highly potent NMDA receptor antagonist. nih.gov Similarly, replacement of the C3-carboxylic acid with a tetrazole ring, in conjunction with a tetrazolylethyl group at C6, also yielded a potent AMPA receptor antagonist.

The success of these bioisosteric replacements is dependent on their ability to mimic the key interactions of the carboxylic acid group, such as hydrogen bonding and electrostatic interactions, within the receptor's binding pocket. researchgate.netnih.govcambridgemedchemconsulting.com The table below presents a comparison of different acidic bioisosteres at the C6 position and their corresponding NMDA receptor antagonist potencies.

CompoundC6-Side Chain Acidic GroupNMDA Receptor Antagonist Potency (IC50 vs NMDA, µM)
Compound A-CH2PO3H20.15 ± 0.01
Compound B-CH2CH2-tetrazole1.39 ± 0.29

Role of Conformational Rigidity in Receptor Binding Affinity and Selectivity

The use of the decahydroisoquinoline scaffold is a deliberate strategy to introduce conformational rigidity into the molecule. Compared to more flexible, open-chain analogues, the fused ring system of decahydroisoquinoline restricts the number of accessible conformations, thereby reducing the entropic penalty upon binding to the receptor. This pre-organization of the pharmacophoric groups in a bioactive conformation can lead to a significant increase in binding affinity and selectivity.

Studies on the kinetics of antagonist binding to the NMDA receptor have provided insights into the role of conformational restraint. It was found that for conformationally restrained molecules, such as a 6-phosphonomethyl-decahydroisoquinoline-3-carboxylic acid derivative (LY 235959), the association and dissociation rate constants were significantly slower compared to more flexible antagonists. nih.gov This suggests that the rigid structure of the decahydroisoquinoline derivative allows for a more precise and stable interaction with the receptor, resulting in a longer residence time in the binding pocket. This tight and prolonged binding is a desirable characteristic for therapeutic agents, as it can lead to a more sustained pharmacological effect. The conformational rigidity, therefore, not only enhances binding affinity but also influences the kinetic profile of the ligand-receptor interaction, which is an important consideration in drug design.

Rational Design Principles for Decahydroisoquinoline-3-carboxylic Acid Analogues based on SAR Data

The rational design of novel analogues of decahydroisoquinoline-3-carboxylic acid is fundamentally guided by a thorough understanding of their structure-activity relationships (SAR). Extensive research, particularly in the context of developing potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists, has illuminated key structural features that govern the biological activity of this class of compounds. These insights provide a strategic framework for the synthesis of new derivatives with enhanced potency and selectivity.

The core principle behind the design of these analogues lies in the conformational constraint of the molecule. The rigid decahydroisoquinoline nucleus serves as a scaffold to orient crucial pharmacophoric elements in a spatially defined manner, thereby optimizing interactions with the target receptor. The exploration of various diastereomers of the decahydroisoquinoline core has been instrumental in mapping the spatial and steric requirements for high affinity at the NMDA receptor.

A pivotal area of investigation in the SAR of decahydroisoquinoline-3-carboxylic acid derivatives has been the substitution at the C-6 position. The introduction of acidic moieties at this position has been shown to be a critical determinant of antagonist potency. This is exemplified by the development of analogues bearing phosphonate and tetrazole groups, which have emerged as highly potent and selective NMDA receptor antagonists.

For instance, the phosphonate-substituted analogue, (3S,4aR,6S,8aR)-6-[phosphonomethyl]decahydroisoquinoline-3-carboxylic acid, has demonstrated exceptional potency. In competitive binding assays, this compound selectively displaced [3H]CGS19755 with a high affinity. Similarly, the tetrazole-substituted counterpart also exhibited significant, albeit slightly lower, potency as an NMDA antagonist. These findings underscore the importance of an acidic group at the C-6 position for effective receptor interaction.

The design principles derived from these SAR studies can be summarized as follows:

Stereochemistry of the Decahydroisoquinoline Nucleus: The relative stereochemistry of the chiral centers within the decahydroisoquinoline scaffold is crucial for optimal receptor binding. The synthesis and evaluation of various diastereomers have been essential to identify the most favorable conformation for antagonist activity.

Nature of the C-6 Substituent: The presence of an acidic functional group at the C-6 position is a primary requirement for potent NMDA receptor antagonism. The order of potency for these groups has been generally observed as phosphonate > tetrazole. The acidic nature of these substituents is believed to mimic the side chain of glutamate, the endogenous ligand for the NMDA receptor.

Conformational Rigidity: The constrained cyclic structure of the decahydroisoquinoline ring system is a key design element. This rigidity reduces the entropic penalty upon binding to the receptor, contributing to higher affinity compared to more flexible antagonists.

Q & A

Q. What are the common synthetic pathways for decanhydroisoquinoline-3-carboxylic acid, and how do reaction conditions influence product purity?

The synthesis typically involves hydrogenation of isoquinoline precursors followed by carboxylation or cyclization of intermediates. Reaction conditions such as temperature, catalyst selection (e.g., palladium for hydrogenation), and solvent polarity significantly impact yield and purity. For example, hydrochloric acid stabilization is often used to isolate the hydrochloride salt form, which enhances crystallinity and stability . Purification methods like recrystallization or column chromatography are critical for removing byproducts such as partially hydrogenated isomers.

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the hydrogenation state of the isoquinoline ring and the position of the carboxylic acid group. Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid (-COOH) and hydrochloride salt (-Cl). Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemical configurations, particularly for enantiomeric forms .

Q. What safety protocols are critical when handling this compound hydrochloride in laboratory settings?

Use chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of aerosols. Spills should be contained using inert absorbents, and contaminated materials must be disposed of as hazardous waste. Emergency procedures include rinsing exposed areas with water and seeking medical attention for ingestion or persistent irritation .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during the synthesis of this compound derivatives for pharmacological studies?

Chiral resolution techniques, such as diastereomeric salt formation with enantiopure amines or chromatography using chiral stationary phases (e.g., cellulose-based columns), are employed. Asymmetric hydrogenation with chiral catalysts (e.g., BINAP-ruthenium complexes) can directly yield enantiomerically enriched products. Stereochemical analysis via circular dichroism (CD) or chiral HPLC ensures purity .

Q. What strategies enhance the bioavailability of this compound in preclinical models?

Prodrug design, such as esterification of the carboxylic acid group to improve membrane permeability, has been explored. For instance, diester prodrugs (e.g., alkyl or aryl esters) are metabolized in vivo to release the active compound. Pharmacokinetic studies in animal models can optimize dosing regimens and assess tissue distribution .

Q. How do researchers reconcile discrepancies in reported biological activities of this compound across studies?

Variability may arise from differences in assay conditions (e.g., cell lines, pH, or incubation time), compound purity, or enantiomeric composition. Systematic replication under controlled conditions, coupled with orthogonal assays (e.g., enzymatic inhibition vs. cell viability), helps validate results. Meta-analyses of structure-activity relationships (SAR) can identify critical functional groups influencing activity .

Methodological and Data Analysis Questions

Q. What computational methods are used to predict the binding interactions of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with receptors like enzymes or ion channels. Density Functional Theory (DFT) calculations predict electronic properties affecting reactivity. These methods guide rational drug design by identifying key residues for hydrogen bonding or hydrophobic interactions .

Q. How is high-performance liquid chromatography (HPLC) optimized for quantifying this compound in biological matrices?

Reverse-phase HPLC with C18 columns and UV detection (e.g., 210–254 nm) is common. Mobile phase optimization (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) enhances peak resolution. Validation parameters include linearity (R² > 0.99), limit of detection (LOD < 1 µg/mL), and recovery rates (>90%) in spiked plasma or tissue homogenates .

Critical Data Contradiction Analysis

Q. Why do studies report conflicting results on the cytotoxicity of this compound derivatives?

Discrepancies may stem from variations in cell line sensitivity (e.g., cancer vs. normal cells), compound stability in culture media, or metabolite interference. Standardization of assay protocols (e.g., MTT vs. ATP-based viability assays) and use of isotopically labeled analogs for tracking intracellular concentrations can clarify mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.